molecular formula C20H18FN3S2 B3556185 2-{[2-(Dimethylamino)ethyl]sulfanyl}-4-(4-fluorophenyl)-6-(thiophen-2-yl)pyridine-3-carbonitrile

2-{[2-(Dimethylamino)ethyl]sulfanyl}-4-(4-fluorophenyl)-6-(thiophen-2-yl)pyridine-3-carbonitrile

Cat. No.: B3556185
M. Wt: 383.5 g/mol
InChI Key: YVMDVGYVKMCNKT-UHFFFAOYSA-N
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Description

2-{[2-(Dimethylamino)ethyl]sulfanyl}-4-(4-fluorophenyl)-6-(thiophen-2-yl)pyridine-3-carbonitrile is a complex organic compound that features a pyridine ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(Dimethylamino)ethyl]sulfanyl}-4-(4-fluorophenyl)-6-(thiophen-2-yl)pyridine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of palladium catalysts and boron reagents under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(Dimethylamino)ethyl]sulfanyl}-4-(4-fluorophenyl)-6-(thiophen-2-yl)pyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

2-{[2-(Dimethylamino)ethyl]sulfanyl}-4-(4-fluorophenyl)-6-(thiophen-2-yl)pyridine-3-carbonitrile has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[2-(Dimethylamino)ethyl]sulfanyl}-4-(4-fluorophenyl)-6-(thiophen-2-yl)pyridine-3-carbonitrile involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes or receptors, thereby altering cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[2-(Dimethylamino)ethyl]sulfanyl}-4-(4-fluorophenyl)-6-(thiophen-2-yl)pyridine-3-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-[2-(dimethylamino)ethylsulfanyl]-4-(4-fluorophenyl)-6-thiophen-2-ylpyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN3S2/c1-24(2)9-11-26-20-17(13-22)16(14-5-7-15(21)8-6-14)12-18(23-20)19-4-3-10-25-19/h3-8,10,12H,9,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVMDVGYVKMCNKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCSC1=C(C(=CC(=N1)C2=CC=CS2)C3=CC=C(C=C3)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-{[2-(Dimethylamino)ethyl]sulfanyl}-4-(4-fluorophenyl)-6-(thiophen-2-yl)pyridine-3-carbonitrile
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2-{[2-(Dimethylamino)ethyl]sulfanyl}-4-(4-fluorophenyl)-6-(thiophen-2-yl)pyridine-3-carbonitrile
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2-{[2-(Dimethylamino)ethyl]sulfanyl}-4-(4-fluorophenyl)-6-(thiophen-2-yl)pyridine-3-carbonitrile
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2-{[2-(Dimethylamino)ethyl]sulfanyl}-4-(4-fluorophenyl)-6-(thiophen-2-yl)pyridine-3-carbonitrile
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2-{[2-(Dimethylamino)ethyl]sulfanyl}-4-(4-fluorophenyl)-6-(thiophen-2-yl)pyridine-3-carbonitrile
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2-{[2-(Dimethylamino)ethyl]sulfanyl}-4-(4-fluorophenyl)-6-(thiophen-2-yl)pyridine-3-carbonitrile

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